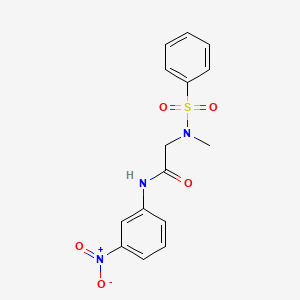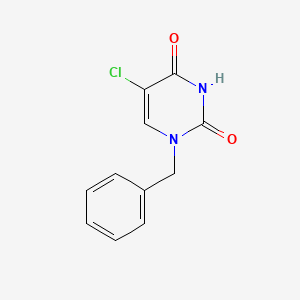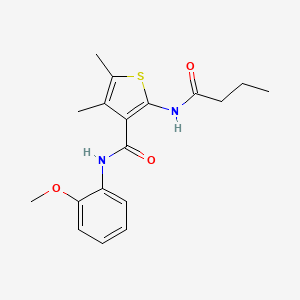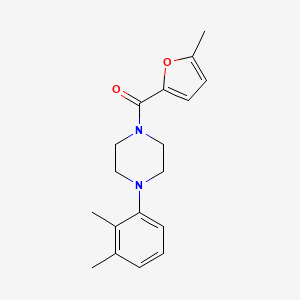
N~2~-methyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-methyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MNPG, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis and other metabolic pathways. MNPG has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
科学的研究の応用
Environmental Stress Response in Plants
The compound has been implicated in the study of environmental stress response mechanisms in plants. Research indicates that proteins similar to CBKinase1 play a role in regulating plant responses to salinity stress . This has direct applications in improving crop resilience to adverse conditions, which is crucial for food security in the face of climate change.
Circadian Rhythm Regulation
Studies have shown that casein kinase 1, a protein related to CBKinase1, is involved in the regulation of circadian rhythms . Understanding how this compound interacts with biological pathways can lead to advancements in treating sleep disorders and other circadian rhythm-related conditions.
Chlorophyll Degradation and Photosynthesis
The compound is associated with research into chlorophyll degradation and photosynthesis in plants. The receptor for activated C kinase 1 (RACK1), which shares a similar domain to CBKinase1, has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This application is significant for enhancing crop yield and sustainability.
Analytical Chemistry
Compounds like CBKinase1 are used in analytical chemistry, for instance, in high-performance liquid chromatography (HPLC) to analyze pesticides . This application is essential for ensuring the safety and quality of food products.
特性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-17(24(22,23)14-8-3-2-4-9-14)11-15(19)16-12-6-5-7-13(10-12)18(20)21/h2-10H,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEADLDZAMDKRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5833177.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-chlorobenzenecarboximidamide](/img/structure/B5833179.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)

![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)

![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)